An In-depth Technical Guide to the Minigastrin Peptide: Sequence, Structure, and Therapeutic Applications
An In-depth Technical Guide to the Minigastrin Peptide: Sequence, Structure, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minigastrin is a naturally occurring peptide hormone that has garnered significant interest in the fields of oncology and nuclear medicine. As a potent and specific ligand for the cholecystokinin-2 receptor (CCK2R), which is overexpressed in a variety of solid tumors, minigastrin serves as an excellent backbone for the development of targeted diagnostics and therapeutics. This technical guide provides a comprehensive overview of the minigastrin peptide, including its fundamental biochemical properties, its interaction with the CCK2R, and the methodologies employed in its study and application.
Minigastrin Peptide: Core Characteristics
Minigastrin is a 14-amino acid peptide and a member of the gastrin family of hormones.[1]
Amino Acid Sequence and Physicochemical Properties
The primary structure of human minigastrin is well-defined and serves as the foundation for its biological activity and the design of synthetic analogs.
Table 1: Physicochemical Properties of Human Minigastrin
| Property | Value | Reference |
| Amino Acid Sequence (Three-Letter Code) | Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | [2][3] |
| Amino Acid Sequence (One-Letter Code) | LEEEEEAYGWMDF-NH2 | [3] |
| Molecular Formula | C85H109N17O27S | [4] |
| Molecular Weight | 1832.9 g/mol | |
| CAS Number | 101212-63-9 |
Structural Insights
The three-dimensional structure of minigastrin in solution is characterized by a high degree of flexibility, which has made its determination by classical methods such as X-ray crystallography or NMR spectroscopy challenging. Computational modeling suggests that the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) is crucial for receptor binding. The N-terminal portion of the peptide, particularly the poly-glutamic acid sequence, influences its pharmacokinetic properties, including renal uptake.
Minigastrin Analogs and their Quantitative Data
Numerous analogs of minigastrin have been synthesized to improve its stability, pharmacokinetics, and suitability for clinical applications, primarily in peptide receptor radionuclide therapy (PRRT). These modifications often involve amino acid substitutions, N-terminal modifications with chelating agents like DOTA for radiolabeling, and alterations to the peptide backbone.
Table 2: Binding Affinity (IC50) of Minigastrin Analogs for the CCK2 Receptor
| Analog | Modification(s) | IC50 (nM) | Cell Line | Competitive Radioligand | Reference |
| Pentagastrin | --- | ~1 | A431-CCK2R | --- | |
| DOTA-MG11 | D-Glu at N-terminus | ~1 | A431-CCK2R | --- | |
| DOTA-MGS5 | D-Glu, (N-Me)Nle, 1-Nal substitutions | ~1 | A431-CCK2R | --- | |
| [¹¹¹In]In-1 | Proline substitution | ~1 | A431-CCK2R | --- | |
| [¹¹¹In]In-2 | Proline substitution | ~1 | A431-CCK2R | --- | |
| [¹¹¹In]In-3 | Proline substitution | ~1 | A431-CCK2R | --- | |
| DOTA-cyclo-MG1 | Cyclized, D-Glu, D-Lys substitutions | 2.54 ± 0.30 | CCK2R-expressing | [¹²⁵I-Tyr12]gastrin-I | |
| natLu-DOTA-cyclo-MG1 | Cyclized, D-Glu, D-Lys, Lu-chelated | 2.22 ± 0.32 | CCK2R-expressing | [¹²⁵I-Tyr12]gastrin-I | |
| DOTA-cyclo-MG2 | Cyclized, D-Glu, D-Lys, Nle substitutions | 3.23 ± 0.91 | CCK2R-expressing | [¹²⁵I-Tyr12]gastrin-I | |
| natLu-DOTA-cyclo-MG2 | Cyclized, D-Glu, D-Lys, Nle, Lu-chelated | 2.85 ± 0.63 | CCK2R-expressing | [¹²⁵I-Tyr12]gastrin-I | |
| DOTA-MGS5[NHCH3] | C-terminal amide methylation | 10-fold lower than DOTA-MGS5 | A431-CCK2R | --- | |
| DOTA-CCK-66 | PEG3 linker, γ-D-Glu | 3.6 - 6.0 | AR42J | [¹⁷⁷Lu]Lu-DOTA-PP-F11N | |
| DOTA-CCK-66.2 | PEG3 linker, α-D-Glu | 3.6 - 6.0 | AR42J | [¹⁷⁷Lu]Lu-DOTA-PP-F11N |
Table 3: Cellular Uptake and In Vivo Tumor Accumulation of Radiolabeled Minigastrin Analogs
| Radiolabeled Analog | Cell Line | Uptake (% of applied activity) | Time Point | In Vivo Tumor Uptake (%ID/g) | Animal Model | Reference |
| [¹¹¹In]In-1 | A431-CCK2R | >60% | 4 h | 29-46% | Xenografted BALB/c nude mice | |
| [¹¹¹In]In-2 | A431-CCK2R | >60% | 4 h | 29-46% | Xenografted BALB/c nude mice | |
| [¹¹¹In]In-3 | A431-CCK2R | >60% | 4 h | 29-46% | Xenografted BALB/c nude mice | |
| ⁶⁴Cu-labeled NOTA-PP-F11 | --- | --- | --- | 7.20 ± 0.44% | Mice with CCK2 tumors | |
| [¹¹¹In]In-DOTA-[Phe8]MGS5 | A431-CCK2R | 11.8 ± 2.4% | 4 h | --- | --- | |
| [¹¹¹In]In-DOTA-MGS5 | A431-CCK2R | 44.3 ± 0.3% | 24 h | --- | --- | |
| [¹¹¹In]In-DOTA-[DLys1]MGS5 | A431-CCK2R | 27.8 ± 0.4% | 24 h | --- | --- |
Experimental Protocols
The characterization and development of minigastrin-based radiopharmaceuticals rely on a suite of standardized experimental procedures.
Solid-Phase Peptide Synthesis (SPPS) of Minigastrin Analogs
This protocol outlines the Fmoc/tBu strategy for synthesizing DOTA-conjugated minigastrin analogs.
-
Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, to yield a C-terminal amide.
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP).
-
Remove the Fmoc protecting group from the resin using a solution of piperidine in NMP.
-
Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HATU in the presence of an activator base like DIPEA.
-
Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Wash the resin extensively with NMP to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence. Use amino acids with appropriate side-chain protecting groups (e.g., t-butyl for Asp and Glu, Boc for Trp).
-
Chelator Conjugation: Couple the DOTA-tris(t-butyl ester) to the N-terminus of the peptide chain using the same coupling chemistry.
-
Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and dithiothreitol), to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Radiolabeling of DOTA-Conjugated Minigastrin Analogs
This protocol describes the radiolabeling of DOTA-peptides with trivalent radiometals like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu).
-
Reagent Preparation:
-
Prepare a reaction buffer, typically sodium acetate buffer (pH 4.5-5.5).
-
Dissolve the DOTA-peptide conjugate in the reaction buffer.
-
-
Radiolabeling Reaction:
-
Add the radionuclide solution (e.g., ⁶⁸GaCl₃ eluted from a generator or ¹⁷⁷LuCl₃) to the buffered peptide solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-20 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the radiolabeled peptide using radio-TLC or radio-HPLC. The RCP should typically be >95%.
-
-
Purification (if necessary): If the RCP is below the desired threshold, purify the radiolabeled peptide using a solid-phase extraction (SPE) cartridge (e.g., C18).
CCK2R Competition Binding Assay
This assay determines the binding affinity (IC50) of a non-radiolabeled minigastrin analog by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2R.
-
Cell Culture: Culture cells expressing the CCK2 receptor (e.g., A431-CCK2R or AR42J cells) to near confluence in appropriate multi-well plates.
-
Assay Setup:
-
Wash the cells with a binding buffer (e.g., DMEM or a Tris-based buffer).
-
Prepare serial dilutions of the non-radiolabeled competitor peptide.
-
In each well, add a constant concentration of a suitable radiolabeled ligand (e.g., [¹²⁵I]gastrin or a radiolabeled minigastrin analog).
-
Add the different concentrations of the competitor peptide to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known binder (non-specific binding).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C or on ice) for a sufficient time to reach binding equilibrium.
-
Washing: Terminate the binding by rapidly washing the cells with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the cell-associated radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cellular Uptake and Internalization Assay
This assay measures the extent to which a radiolabeled minigastrin analog is taken up and internalized by CCK2R-expressing cells.
-
Cell Seeding: Seed CCK2R-expressing cells in multi-well plates and allow them to adhere and grow.
-
Uptake Experiment:
-
Wash the cells with uptake medium (e.g., serum-free cell culture medium).
-
Add a known concentration of the radiolabeled peptide to each well. For determining non-specific uptake, add a high concentration of a non-radiolabeled competitor to a subset of wells.
-
Incubate the plate at 37°C for various time points.
-
-
Fractionation:
-
Surface-bound vs. Internalized: To differentiate between membrane-bound and internalized radioactivity, first collect the supernatant. Then, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radioligand. Finally, lyse the cells (e.g., with 1M NaOH) to release the internalized radioactivity.
-
Total Uptake: For total cellular uptake, wash the cells with ice-cold buffer to stop the uptake process and then lyse the cells.
-
-
Measurement and Analysis: Measure the radioactivity in each fraction using a gamma counter. Express the uptake as a percentage of the total added radioactivity and normalize to the cell number or protein content.
CCK2 Receptor Signaling Pathways
Binding of minigastrin to the CCK2R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that mediate its physiological and pathophysiological effects, including cell proliferation and survival.
Major Signaling Cascades
The primary signaling pathway activated by the CCK2R involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Downstream of these initial events, the CCK2R can also activate other important signaling pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is crucial for cell proliferation and is often activated through PKC and Src kinase.
-
Phospholipase A2 (PLA2) Pathway: Activation of PLA2 leads to the release of arachidonic acid, a precursor for various signaling molecules.
-
Epidermal Growth Factor Receptor (EGFR) Transactivation: CCK2R activation can lead to the transactivation of the EGFR through the release of EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF), further amplifying pro-proliferative signals.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways initiated by minigastrin binding to the CCK2R.
